

An In-depth Technical Guide to (1-methylpiperidin-2-yl)methanol

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Compound of Interest

Compound Name: 1-Methyl-2-piperidinemethanol

Cat. No.: B130399

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (1-methylpiperidin-2-yl)methanol, a key chiral building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

(1-methylpiperidin-2-yl)methanol is a chiral amino alcohol. Its structure consists of a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2. This arrangement provides a valuable scaffold for asymmetric catalysis and the synthesis of complex molecules.

IUPAC Name and Synonyms

- Preferred IUPAC Name: (1-methylpiperidin-2-yl)methanol^[1]
- Other IUPAC Name: **1-Methyl-2-piperidinemethanol**^[1]

Common synonyms and identifiers are summarized in the table below.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (1-methylpiperidin-2-yl)methanol is presented in Table 1.

Table 1: Chemical and Physical Properties of (1-methylpiperidin-2-yl)methanol

Property	Value	Reference
CAS Number	20845-34-5	[1]
Molecular Formula	C7H15NO	[1]
Molecular Weight	129.203 g/mol	[1]
Appearance	Clear colorless to yellow to brown liquid	[2]
Form	Liquid	[2]
Refractive Index	1.4805-1.4855 @ 20°C	[2]
SMILES	CN1CCCCC1CO	[1]
InChIKey	HXXJMMLIEYAFOZ-UHFFFAOYNA-N	[1]
Assay (GC)	≥96.0%	[2]

Synthesis of (1-methylpiperidin-2-yl)methanol

The synthesis of (1-methylpiperidin-2-yl)methanol can be achieved through the N-methylation of (piperidin-2-yl)methanol. A common and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.

Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction

This protocol describes a representative method for the synthesis of (1-methylpiperidin-2-yl)methanol from (piperidin-2-yl)methanol.

Materials:

- (Piperidin-2-yl)methanol
- Formaldehyde (37% aqueous solution)

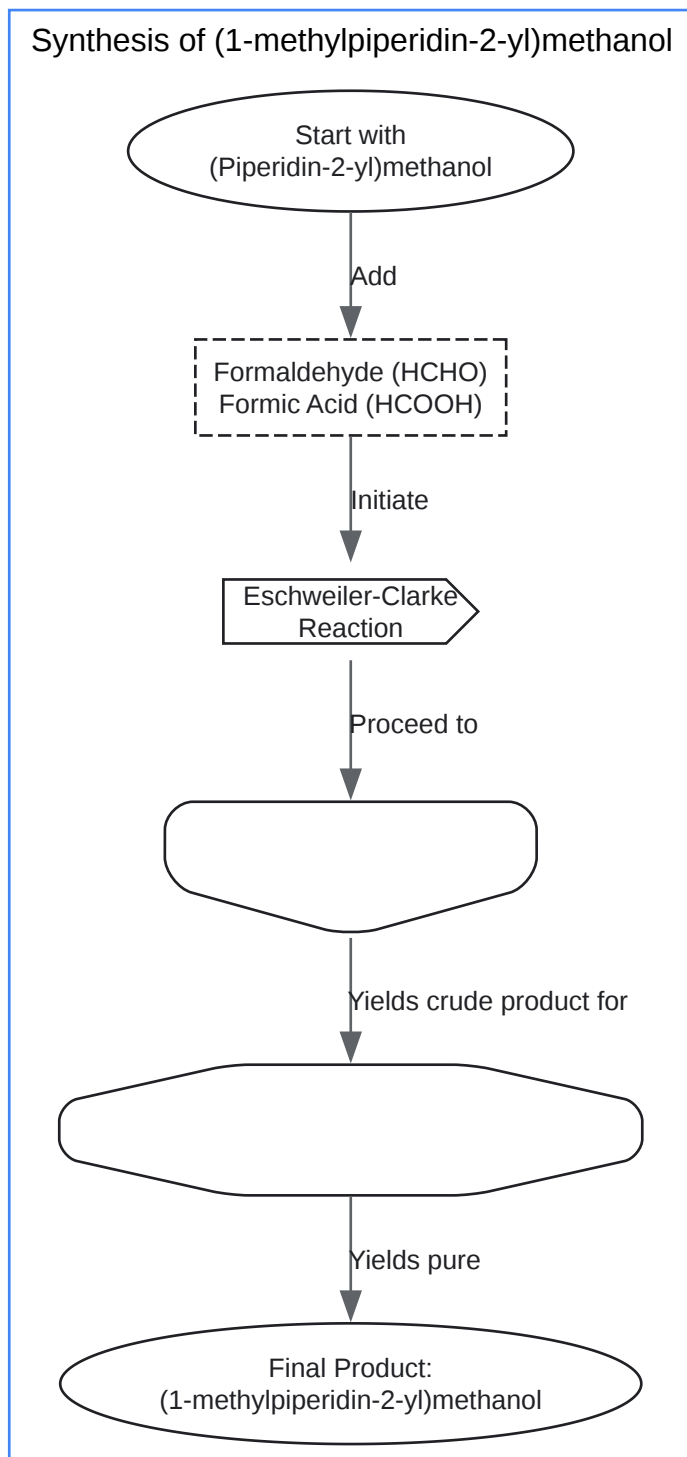
- Formic acid ($\geq 85\%$)
- Sodium hydroxide (NaOH)
- Dichloromethane (CH_2Cl_2) or Diethyl ether (Et_2O)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Saturated aqueous sodium bicarbonate solution
- Deionized water

Procedure:

- **Reaction Setup:** To a solution of (piperidin-2-yl)methanol in a suitable round-bottom flask, add an excess of aqueous formaldehyde (37%).
- **Addition of Formic Acid:** Cool the mixture in an ice bath and slowly add formic acid.
- **Reaction:** Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully make the solution basic by the addition of a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath.
- **Extraction:** Extract the product into a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** The crude (1-methylpiperidin-2-yl)methanol can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for (1-methylpiperidin-2-yl)methanol via the Eschweiler-Clarke reaction.



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Caption: Synthetic workflow for (1-methylpiperidin-2-yl)methanol.

Applications in Asymmetric Synthesis

Chiral amino alcohols like (1-methylpiperidin-2-yl)methanol are valuable ligands in asymmetric catalysis. One notable application is in the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.

Representative Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is based on the use of structurally similar chiral amino alcohol ligands and serves as a starting point for employing (1-methylpiperidin-2-yl)methanol in this context.

Materials:

- (1-methylpiperidin-2-yl)methanol (as the chiral ligand)
- Anhydrous toluene
- Diethylzinc (1.0 M solution in hexanes)
- Benzaldehyde (freshly distilled)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

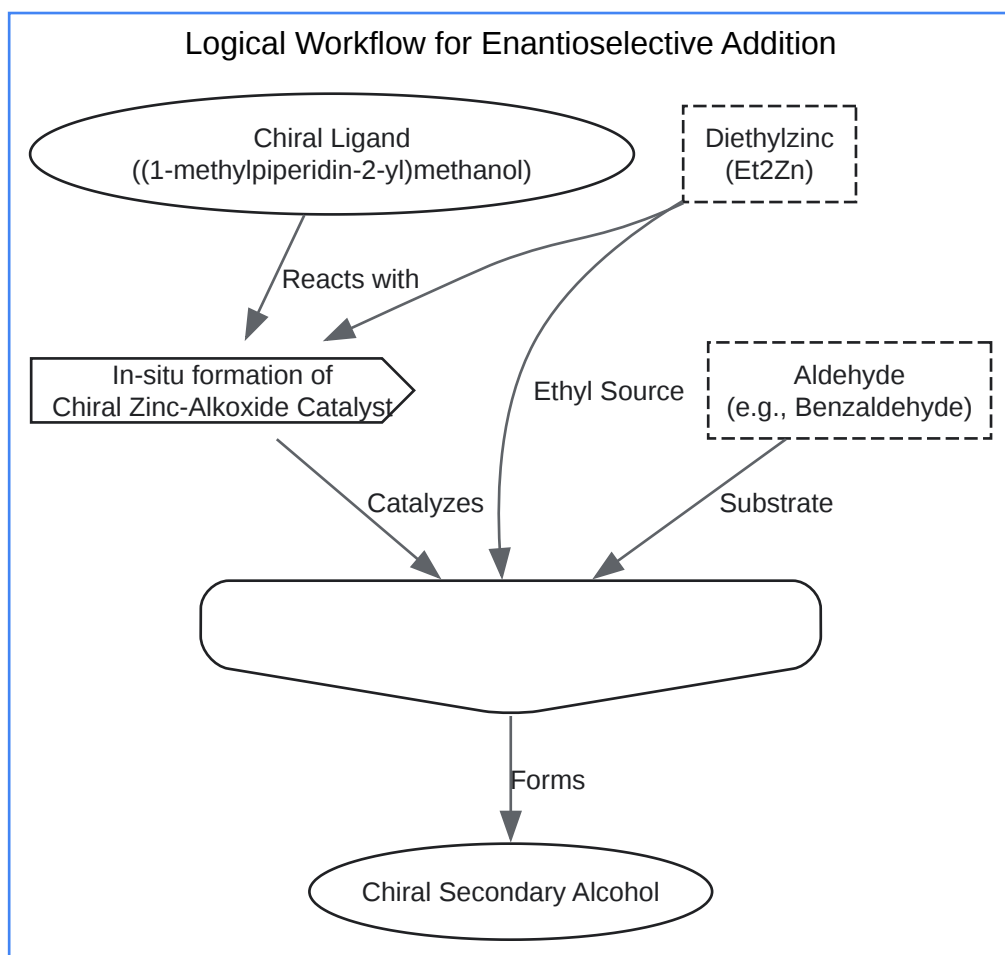
- **Catalyst Formation:** In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (1-methylpiperidin-2-yl)methanol (e.g., 10 mol%) in anhydrous toluene. To this

solution, add diethylzinc (e.g., 1.1 equivalents) dropwise at 0°C. Stir the mixture at this temperature for 30 minutes to form the chiral zinc-alkoxide complex.

- **Reaction:** To the catalyst solution, add freshly distilled benzaldehyde (1.0 equivalent) at 0°C.
- **Addition of Reagent:** Slowly add diethylzinc (e.g., 1.1 equivalents) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.
- **Reaction Monitoring:** Stir the reaction mixture at 0°C for the required time (e.g., 24-48 hours), monitoring the progress by TLC or GC.
- **Quenching:** After the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
- **Work-up:** Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers and wash with brine.
- **Purification and Analysis:** Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel. The enantiomeric excess (ee%) of the product can be determined by chiral HPLC or GC analysis.

Logical Workflow for Asymmetric Addition

The following diagram outlines the logical steps involved in the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand.



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Caption: Logical workflow for asymmetric addition.

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References

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- 2. 1-Methylpiperidine-2-methanol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

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